molecular formula C24H22O2 B3070425 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1002898-19-2

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B3070425
CAS No.: 1002898-19-2
M. Wt: 342.4 g/mol
InChI Key: KMMWSTUGBHCMKO-RVDMUPIBSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzyloxy group on one phenyl ring and dimethyl substitutions on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of saturated ketones or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, it is used in the development of new materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Uniqueness: The presence of the benzyloxy group in (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and potential for forming hydrogen bonds, which can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-18-8-14-23(19(2)16-18)24(25)15-11-20-9-12-22(13-10-20)26-17-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWSTUGBHCMKO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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